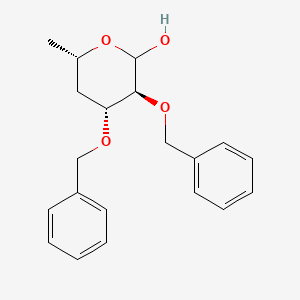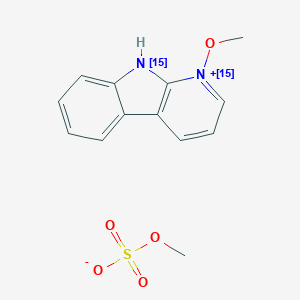
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is a biochemical compound primarily used in proteomics research. It has a molecular formula of C12H11^15N2O CH3SO4 and a molecular weight of 312.31 . This compound is not intended for diagnostic or therapeutic use and is strictly for research purposes .
Méthodes De Préparation
The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, it has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of cellular processes and protein functions.
Medicine: Utilized in drug discovery and development research.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions. The exact molecular targets and pathways involved depend on the specific research application .
Comparaison Avec Des Composés Similaires
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is unique due to its specific isotopic labeling and methoxy group. Similar compounds include:
1-Methoxy-alpha-carboline: Lacks the ^15N2 isotopic labeling.
Alpha-carboline derivatives: Various derivatives with different functional groups and isotopic labels.
Methoxy-substituted carbolines: Compounds with methoxy groups at different positions on the carboline ring.
These similar compounds may have different properties and applications, highlighting the uniqueness of this compound in research .
Propriétés
Formule moléculaire |
C13H14N2O5S |
|---|---|
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
1-methoxy-9H-(115N)pyridino[2,3-b]indol-1-ium;methyl sulfate |
InChI |
InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/i13+1,14+1; |
Clé InChI |
UGTANKHURIUUEZ-SGUHUGLOSA-N |
SMILES isomérique |
CO[15N+]1=CC=CC2=C1[15NH]C3=CC=CC=C23.COS(=O)(=O)[O-] |
SMILES canonique |
CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


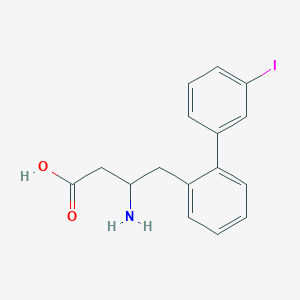
![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
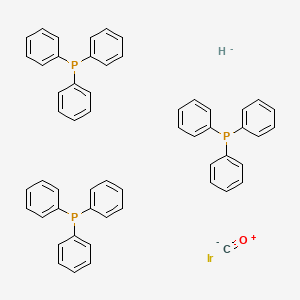
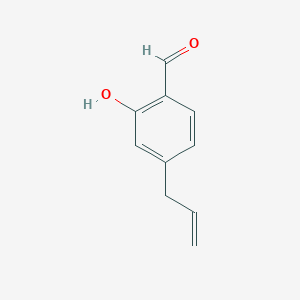
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
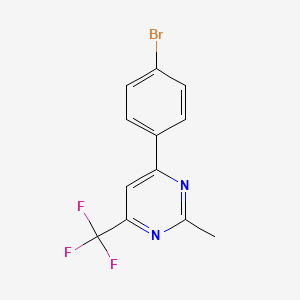
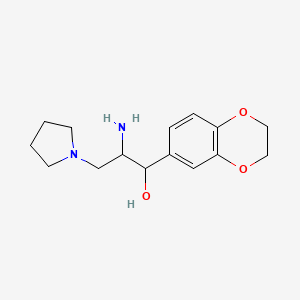
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
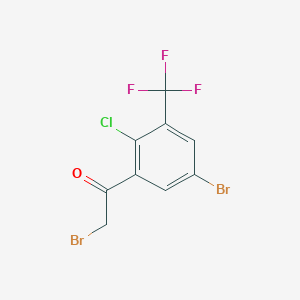
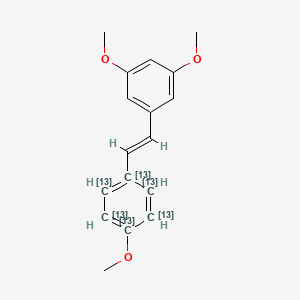
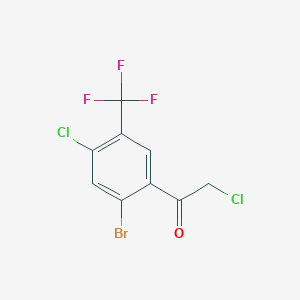
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
